N-(2-Diethylaminobutyryl)-1-indanamine picrate
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Overview
Description
N-(2-Diethylaminobutyryl)-1-indanamine picrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an indanamine core, which is modified with a diethylaminobutyryl group and further complexed with picrate. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminobutyryl)-1-indanamine picrate typically involves a multi-step process. The initial step often includes the preparation of the indanamine core, which can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The diethylaminobutyryl group is then introduced through an acylation reaction, where the indanamine is reacted with a diethylaminobutyryl chloride in the presence of a base such as triethylamine. The final step involves the formation of the picrate complex, which is achieved by reacting the N-(2-Diethylaminobutyryl)-1-indanamine with picric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Diethylaminobutyryl)-1-indanamine picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the amino and acyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Scientific Research Applications
N-(2-Diethylaminobutyryl)-1-indanamine picrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Diethylaminobutyryl)-1-indanamine picrate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms underlying its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Dimethylaminobutyryl)-1-indanamine: Similar structure but with dimethylamino instead of diethylamino group.
N-(2-Diethylaminobutyryl)-1-naphthylamine: Similar structure but with a naphthylamine core instead of indanamine.
N-(2-Diethylaminobutyryl)-1-phenylamine: Similar structure but with a phenylamine core.
Uniqueness
N-(2-Diethylaminobutyryl)-1-indanamine picrate is unique due to the combination of its indanamine core and the picrate complex, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
6520-59-8 |
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Molecular Formula |
C23H29N5O8 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
4-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)butanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H26N2O.C6H3N3O7/c1-3-19(4-2)13-7-10-17(20)18-16-12-11-14-8-5-6-9-15(14)16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-6,8-9,16H,3-4,7,10-13H2,1-2H3,(H,18,20);1-2,10H |
InChI Key |
YDCVPKCNRKGQFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(=O)NC1CCC2=CC=CC=C12.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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